molecular formula C21H24O4 B583602 Bisphenol A-d6 Diglycidyl Ether CAS No. 1346600-09-6

Bisphenol A-d6 Diglycidyl Ether

Cat. No.: B583602
CAS No.: 1346600-09-6
M. Wt: 346.456
InChI Key: LCFVJGUPQDGYKZ-WFGJKAKNSA-N
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Description

Mechanism of Action

Target of Action

Bisphenol A-d6 Diglycidyl Ether, commonly abbreviated as BADGE, primarily targets the Cation channel sperm-associated protein 1 in humans . This protein plays a central role in calcium-dependent physiological responses that are essential for successful fertilization .

Mode of Action

BADGE acts as an activator of the Cation channel sperm-associated protein 1 . This interaction triggers a series of changes in the target protein, which in turn affects the calcium signaling in human sperm cells .

Biochemical Pathways

BADGE can affect the CatSper Ca2+ channel in human sperm, thereby influencing the calcium signaling pathways . This could potentially disrupt human sperm function by interfering with normal CatSper-signaling . Furthermore, BADGE is known to inhibit the peroxisome proliferator-activated receptor (PPAR) and block rosiglitazone- and insulin-induced adipogenesis .

Pharmacokinetics

The half-life for oral absorption is 42 minutes, suggesting that more than one third of the orally administered amount is degraded in the gastrointestinal tract .

Result of Action

The activation of the Cation channel sperm-associated protein 1 by BADGE can lead to changes in calcium signaling in human sperm cells . This could potentially disrupt human sperm function . Additionally, the inhibition of PPAR by BADGE can block rosiglitazone- and insulin-induced adipogenesis .

Action Environment

The action of BADGE can be influenced by environmental factors. For instance, the compound is highly reactive and forms a number of species upon exposure to water or HCl . Many of these compounds, including BADGE itself, are suspected endocrine disruptors . Furthermore, the hydrolysis of the ether bonds in BADGE liberates bisphenol A, which is also strongly suspected of being an endocrine disruptor .

Safety and Hazards

Contact with Bisphenol A diglycidyl ether liquid irritates eyes. Prolonged or repeated contact with skin causes irritation and dermatitis . It’s also considered hazardous by the 2012 OSHA Hazard Communication Standard .

Biochemical Analysis

Biochemical Properties

Bisphenol A-d6 Diglycidyl Ether is highly reactive and forms a number of species upon exposure to water or HCl . It undergoes biotransformation in vitro and in vivo, with the main metabolic pathways being hydroxylation, carboxylation, cysteine conjugation, and glucose conjugation .

Cellular Effects

This compound has been shown to induce liver and oxidative cellular damage, disrupt pancreatic β-cell function, and have obesity-promoting effects . It also activates Maxi-K ion channels in human coronary smooth muscle cells in culture to a degree sufficient to hyperpolarize the membrane potential .

Molecular Mechanism

This compound slowly hydrolyzes to 2,2-bis [4 (2,3-dihydroxypropoxy)phenyl)propane (bis-HPPP). Similarly, DGEBA reacts with acrylic acid to give vinyl ester resins. The reaction results in opening of the epoxide ring, generating unsaturated esters at each terminus of the molecule .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to affect placental lipid handling and modulate placental CYP19 activity . It has also been found that the content of BADGE decreases with increasing water content .

Dosage Effects in Animal Models

In animal models, this compound has been shown to induce only skin irritation in rabbits when applied at dosages of 30 to 300 mg/kg on gestational days 6 to 18 .

Metabolic Pathways

This compound is involved in several metabolic pathways, including hydroxylation, carboxylation, cysteine conjugation, and glucose conjugation .

Preparation Methods

Synthetic Routes and Reaction Conditions: Bisphenol A-d6 Diglycidyl Ether is synthesized through the O-alkylation of Bisphenol A-d6 with epichlorohydrin. The reaction typically involves the use of a base such as sodium hydroxide to deprotonate the hydroxyl groups of Bisphenol A-d6, followed by the addition of epichlorohydrin to form the diglycidyl ether .

Industrial Production Methods: In industrial settings, the production of this compound involves continuous processes where Bisphenol A-d6 and epichlorohydrin are reacted in the presence of a catalyst. The reaction mixture is then subjected to purification steps, including distillation and crystallization, to obtain the final product with high purity .

Types of Reactions:

Common Reagents and Conditions:

    Hydrolysis: Water or aqueous solutions under acidic or basic conditions.

    Polymerization: Catalysts such as amines, anhydrides, or phenolic compounds.

    Addition Reactions: Acrylic acid and suitable catalysts.

Major Products:

    Hydrolysis: Bisphenol A-d6 and glycerol.

    Polymerization: Epoxy resins.

    Addition Reactions: Vinyl ester resins.

Properties

IUPAC Name

2-[[4-[1,1,1,3,3,3-hexadeuterio-2-[4-(oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]methyl]oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24O4/c1-21(2,15-3-7-17(8-4-15)22-11-19-13-24-19)16-5-9-18(10-6-16)23-12-20-14-25-20/h3-10,19-20H,11-14H2,1-2H3/i1D3,2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCFVJGUPQDGYKZ-WFGJKAKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(C=C1)OCC2CO2)C3=CC=C(C=C3)OCC4CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(C1=CC=C(C=C1)OCC2CO2)(C3=CC=C(C=C3)OCC4CO4)C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90747174
Record name 2,2'-{(~2~H_6_)Propane-2,2-diylbis[(4,1-phenylene)oxymethylene]}bis(oxirane)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90747174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1346600-09-6
Record name 2,2'-{(~2~H_6_)Propane-2,2-diylbis[(4,1-phenylene)oxymethylene]}bis(oxirane)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90747174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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